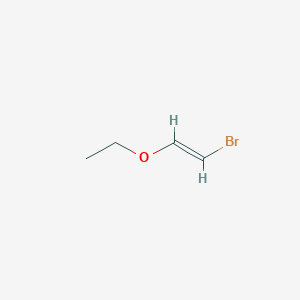
1-Bromo-2-ethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethoxyethene is an organic compound with the molecular formula C4H7BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a bromine atom and an ethoxy group attached to an ethene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxyethene can be synthesized through the bromination of 2-ethoxyethanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxyethene.
Industrial Production Methods: On an industrial scale, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxyethene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the ethene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethoxyacetylene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4).
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: 2-Ethoxyethanol, 2-ethoxyacetonitrile, and ethoxyethylamine.
Addition: 1,2-Dibromo-2-ethoxyethane and 2-bromo-2-ethoxyethanol.
Elimination: Ethoxyacetylene.
Scientific Research Applications
1-Bromo-2-ethoxyethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: this compound is employed in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxyethene involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In addition reactions, the double bond in the ethene moiety reacts with electrophiles to form addition products. The compound’s reactivity is influenced by the electron-donating effect of the ethoxy group, which stabilizes the transition state and intermediates during reactions.
Comparison with Similar Compounds
1-Bromo-2-ethoxyethane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
2-Bromoethyl ethyl ether: Contains a similar bromine and ethoxy group but differs in the position of the ethoxy group.
2-Ethoxyethyl bromide: Similar functional groups but different connectivity, leading to different reactivity patterns.
Uniqueness: 1-Bromo-2-ethoxyethene is unique due to the presence of both a bromine atom and an ethoxy group attached to an ethene backbone. This combination of functional groups imparts distinct reactivity, making it a valuable compound in various chemical transformations and industrial applications.
Properties
Molecular Formula |
C4H7BrO |
|---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
(E)-1-bromo-2-ethoxyethene |
InChI |
InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
BCFCTTHZFYZOHT-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/Br |
Canonical SMILES |
CCOC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


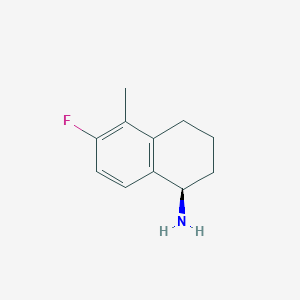
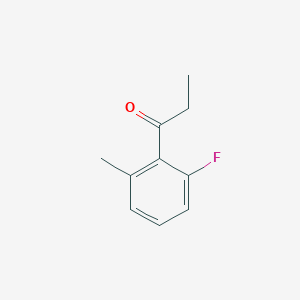
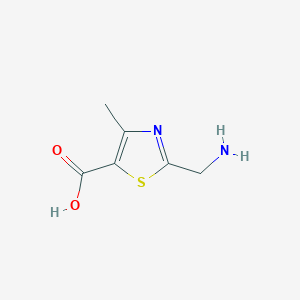
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)
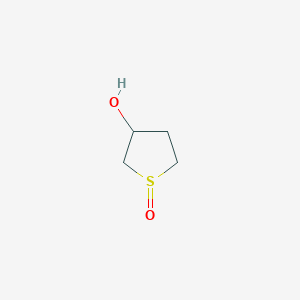

![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)

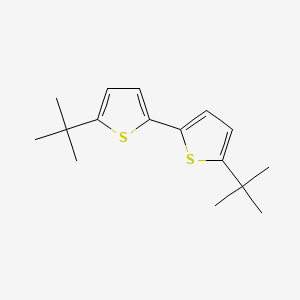
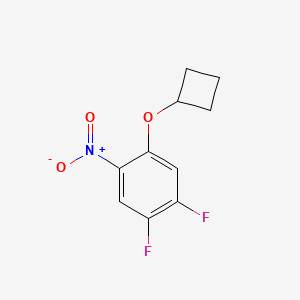
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
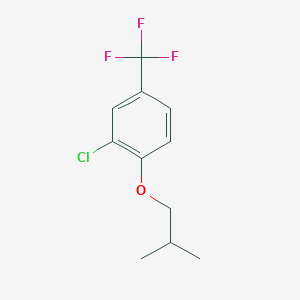
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)
